3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position on the benzene ring, along with a sulfonamide group. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the sulfonamide group onto a pre-functionalized benzene ring. One common method is the reaction of 3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under suitable conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group can influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism of action of 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the fluorine atom at the 3-position.
Trifluoromethanesulfonamide: This compound contains a trifluoromethyl group but lacks the aromatic benzene ring.
Uniqueness
3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combined presence of a fluorine atom, a trifluoromethyl group, and a sulfonamide group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1699231-36-1 |
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Molecular Formula |
C7H5F4NO2S |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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